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Compound of Interest

Compound Name: 3-Phenylbutan-2-one

Cat. No.: B1615089 Get Quote

An In-Depth Technical Guide to 3-Phenylbutan-2-one

Introduction
3-Phenylbutan-2-one is an organic compound classified as a mixed alkyl-aromatic ketone.[1]

Its structure incorporates a carbonyl group bonded to a methyl group and a larger alkyl chain

substituted with a phenyl group.[1] This unique arrangement at the intersection of ketones and

aromatic systems defines its chemical properties and reactivity.[1] This technical guide provides

a comprehensive overview of its nomenclature, physicochemical properties, synthesis

protocols, and key chemical reactions, tailored for researchers and professionals in drug

development and chemical synthesis.

The standard IUPAC name for this compound is 3-phenylbutan-2-one.[2][3] It is also known

by its stereoisomer form, (3S)-3-phenylbutan-2-one.[4]

A variety of synonyms are used to identify this compound in literature and chemical databases:

3-Phenyl-2-butanone[2][5]

2-Butanone, 3-phenyl-[2][6]

1-Methyl-1-phenyl-2-propanone[2][5]

Benzylacetone[7]
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EINECS 212-212-2[2][5]

NSC 33705[2]

NSC 33953[2]

Physicochemical Properties
The physical and chemical properties of 3-Phenylbutan-2-one are summarized in the table

below, providing key data points for experimental design and analysis.
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Property Value Source

Molecular Formula C₁₀H₁₂O [2][5][6][8]

Molecular Weight 148.20 g/mol [2][4]

Appearance
Colorless liquid with a special

aroma
[5]

Melting Point -4.5 °C [5]

Boiling Point 225-226 °C [5]

210-212 °C [5]

207.3 ± 9.0 °C (Predicted) [9]

Density 0.976 g/mL [5]

0.9952 g/cm³ (at 0 °C) [5]

0.967 ± 0.06 g/cm³ (Predicted) [9]

Flash Point 80.8 °C [5]

Refractive Index 1.5 [5]

Vapor Pressure 0.227 mmHg at 25°C [5][6]

Solubility
Soluble in ethanol, acetone,

and ether
[5]

CAS Number 769-59-5 [2][5][6][8]

InChIKey
CVWMNAWLNRRPOL-

UHFFFAOYSA-N
[2][3][10]

Synthesis Protocols
Several methods for the synthesis of 3-Phenylbutan-2-one have been reported. The following

are detailed experimental protocols for two common approaches.

Ketone Condensation Reaction
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This method involves the reaction of cresol and butanone under alkaline conditions to form a 2-

(phenyl)-2-butanol intermediate, which is subsequently dehydrated to yield the final product.[1]

[5]

Methodology:

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine

cresol and butanone in an appropriate solvent.

Addition of Base: Slowly add a suitable alkaline catalyst to the mixture.

Condensation: Heat the reaction mixture to reflux to facilitate the condensation reaction,

forming the 2-(phenyl)-2-butanol intermediate.[1]

Dehydration: Upon completion of the condensation, subject the intermediate to dehydration

conditions, typically by heating with a strong acid catalyst, to yield 3-Phenylbutan-2-one.[1]

Purification: The crude product is then purified using standard techniques such as vacuum

distillation to obtain the final, high-purity compound.
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Ketone Condensation Synthesis Workflow

Step 1: Condensation

Step 2: Dehydration & Purification

Cresol

2-(phenyl)-2-butanol

Butanone Alkaline Conditions

Catalyzes

Dehydration (Heat, Acid)

3-Phenylbutan-2-one (Crude)

Purification (Distillation)

Pure 3-Phenylbutan-2-one

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Phenylbutan-2-one via ketone condensation.

Acid Chloride Method
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This synthetic route utilizes benzoic acid and butanoyl chloride, which react under alkaline

conditions, followed by a hydrogenation reduction step.[5]

Methodology:

Acylation: Benzoic acid is reacted with butanoyl chloride in the presence of a base. This step

forms an intermediate product.[5]

Hydrogenation Reduction: The intermediate from the acylation step is then subjected to

hydrogenation reduction to yield 3-Phenylbutan-2-one.[5]

Workup and Purification: The reaction mixture is worked up to isolate the crude product,

which is then purified, typically by distillation.
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Acid Chloride Synthesis Workflow

Step 1: Acylation

Step 2: Reduction & Purification

Benzoic Acid

Acylated Intermediate

Butanoyl Chloride Alkaline Conditions

Catalyzes

Hydrogenation Reduction

3-Phenylbutan-2-one (Crude)

Purification

Pure 3-Phenylbutan-2-one

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Phenylbutan-2-one via the acid chloride method.

Chemical Reactivity
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The chemical behavior of 3-Phenylbutan-2-one is governed by the electrophilic nature of its

carbonyl carbon and the influence of the adjacent phenyl group.[1]

Nucleophilic Addition Reactions
Nucleophilic addition is a primary reaction type for this ketone.[1] The carbonyl carbon is

susceptible to attack by nucleophiles. The stereoselectivity of these additions can be

significantly influenced by the choice of the nucleophilic reagent.[1] For instance, the use of

different phenylmetallic reagents (e.g., phenyllithium vs. Grignard reagents) can lead to

different stereoisomeric alcohol products.[1]

Reactivity of 3-Phenylbutan-2-one

3-Phenylbutan-2-one

Nucleophilic Addition Baeyer-Villiger Oxidation

Nucleophile (e.g., Grignard)

Tertiary Alcohol Product Ester Product

Enzyme (PAMO)

Catalyzes

Click to download full resolution via product page

Caption: Key chemical transformations of 3-Phenylbutan-2-one.

Baeyer-Villiger Oxidation
Enzymatic oxidation of 3-Phenylbutan-2-one has been demonstrated using Phenylacetone

Monooxygenase (PAMO).[1] This enzyme catalyzes the insertion of an oxygen atom to convert

the ketone into its corresponding ester.[1] This reaction is noted for its high enantioselectivity,

making it a valuable method for the kinetic resolution of racemic mixtures of substituted 3-
phenylbutan-2-ones.[1]
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Spectral Information
Various spectroscopic techniques are used to characterize 3-Phenylbutan-2-one. Available

data includes:

Mass Spectrometry (MS): GC-MS data is available, providing information on the

fragmentation pattern of the molecule under electron ionization.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data has been

reported.[2]

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[2]

Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3-Phenylbutan-2-one is classified as follows:

Acute toxicity, oral (Category 4): Harmful if swallowed.[2][8]

Skin sensitization (Category 1): May cause an allergic skin reaction.[2][8]

Standard precautionary measures should be taken when handling this chemical, including

avoiding inhalation of vapors, preventing contact with skin and eyes, and using appropriate

personal protective equipment in a well-ventilated area.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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